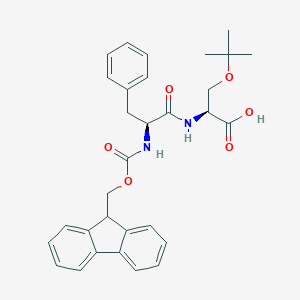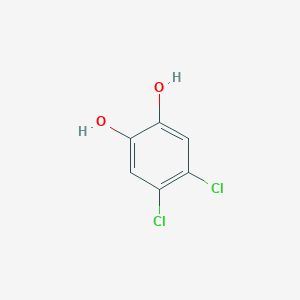
(S)-2-HYDROXYBUTYL P-TOSYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-HYDROXYBUTYL P-TOSYLATE is an organic compound derived from the esterification of (S)-2-hydroxybutanol with p-toluenesulfonyl chloride. This compound is often used in organic synthesis due to its ability to act as a good leaving group, facilitating various substitution and elimination reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of (S)-2-hydroxybutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:
(S)-2-Hydroxybutanol+p-Toluenesulfonyl chloride→(S)-2-Hydroxybutyl tosylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-HYDROXYBUTYL P-TOSYLATE undergoes various types of chemical reactions, primarily nucleophilic substitution and elimination reactions. These reactions are facilitated by the presence of the tosylate group, which acts as an excellent leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as halides, cyanides, and amines can react with this compound under mild conditions to replace the tosylate group.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products Formed
Nucleophilic Substitution: The major products are typically the substituted derivatives of (S)-2-hydroxybutanol, such as (S)-2-chlorobutanol, (S)-2-aminobutanol, etc.
Elimination Reactions: The major product is often (S)-2-butene.
Aplicaciones Científicas De Investigación
(S)-2-HYDROXYBUTYL P-TOSYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (S)-2-HYDROXYBUTYL P-TOSYLATE exerts its effects is primarily through its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Hydroxybutyl mesylate: Similar to (S)-2-HYDROXYBUTYL P-TOSYLATE but with a methanesulfonyl group instead of a toluenesulfonyl group.
(S)-2-Hydroxybutyl triflate: Contains a trifluoromethanesulfonyl group, making it an even better leaving group than tosylate.
Uniqueness
This compound is unique due to its balance of reactivity and stability. While mesylates and triflates may offer higher reactivity, tosylates provide a good compromise between reactivity and ease of handling, making them suitable for a wide range of synthetic applications.
Propiedades
IUPAC Name |
[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427109 |
Source


|
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143731-32-2 |
Source


|
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

